

# Spectroscopic and Synthetic Profile of Ethyl 4-Nitrocinnamate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 4-nitrocinnamate

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This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **ethyl 4-nitrocinnamate**, a valuable compound in organic synthesis and medicinal chemistry. This document details its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data, along with experimental protocols for obtaining these spectra and a common synthetic route.

## Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **ethyl 4-nitrocinnamate**. The data is organized into clear, tabular formats for ease of reference and comparison.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectra of **ethyl 4-nitrocinnamate** were acquired in deuterated chloroform ( $\text{CDCl}_3$ ) and deuterated dimethyl sulfoxide ( $\text{DMSO}-d_6$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Ethyl 4-Nitrocinnamate**

Chemical Shift ( $\delta$ ppm) in CDCl <sub>3</sub> [1]	Multiplicity	Coupling Constant (J Hz)	Assignment	Chemical Shift ( $\delta$ ppm) in DMSO- d <sub>6</sub>	Multiplicity	Coupling Constant (J Hz)	Assignment
8.25	d	8.8	2 x Ar-H (ortho to NO <sub>2</sub> )	8.24	d	8.8	2 x Ar-H (ortho to NO <sub>2</sub> )
7.67	d	8.8	2 x Ar-H (meta to NO <sub>2</sub> )	7.88	d	8.8	2 x Ar-H (meta to NO <sub>2</sub> )
7.71	d	16.1	=CH-CO	7.78	d	16.0	=CH-CO
6.56	d	16.1	Ar-CH=	6.74	d	16.0	Ar-CH=
4.30	q	7.1	-O-CH <sub>2</sub> - CH <sub>3</sub>	4.22	q	7.1	-O-CH <sub>2</sub> - CH <sub>3</sub>
1.36	t	7.1	-O-CH <sub>2</sub> - CH <sub>3</sub>	1.28	t	7.1	-O-CH <sub>2</sub> - CH <sub>3</sub>

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum of **ethyl 4-nitrocinnamate** was recorded in deuterated chloroform (CDCl<sub>3</sub>). The chemical shifts ( $\delta$ ) are reported in ppm.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Ethyl 4-Nitrocinnamate** in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ppm)	Assignment
166.1	C=O (ester)
148.5	Ar-C (para to CH=CH)
142.3	Ar-CH=
140.8	Ar-C (ipso to CH=CH)
128.9	2 x Ar-CH (meta to NO <sub>2</sub> )
124.2	2 x Ar-CH (ortho to NO <sub>2</sub> )
121.7	=CH-CO
61.1	-O-CH <sub>2</sub> -CH <sub>3</sub>
14.3	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The infrared spectrum of **ethyl 4-nitrocinnamate** was obtained from a solid sample prepared as a KBr pellet.

Table 3: IR Spectroscopic Data for **Ethyl 4-Nitrocinnamate**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3100	C-H stretch	Aromatic/Vinylic
~2980	C-H stretch	Aliphatic
~1715	C=O stretch	α,β-Unsaturated Ester
~1640	C=C stretch	Alkene
~1595	C=C stretch	Aromatic
~1515	N-O asymmetric stretch	Nitro group
~1345	N-O symmetric stretch	Nitro group
~1280	C-O stretch	Ester
~1170	C-O stretch	Ester

## Experimental Protocols

Detailed methodologies for the spectroscopic analyses and a common synthesis are provided below.

### NMR Spectroscopy

**Sample Preparation:** A sample of **ethyl 4-nitrocinnamate** (5-10 mg for <sup>1</sup>H NMR, 20-50 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated solvent (CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. The solution should be clear and free of any solid particles.

**Instrumentation and Data Acquisition:** Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

- <sup>1</sup>H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (CDCl<sub>3</sub>: δ 7.26 ppm; DMSO-d<sub>6</sub>: δ 2.50 ppm).
- <sup>13</sup>C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak (CDCl<sub>3</sub>: δ 77.16 ppm).

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

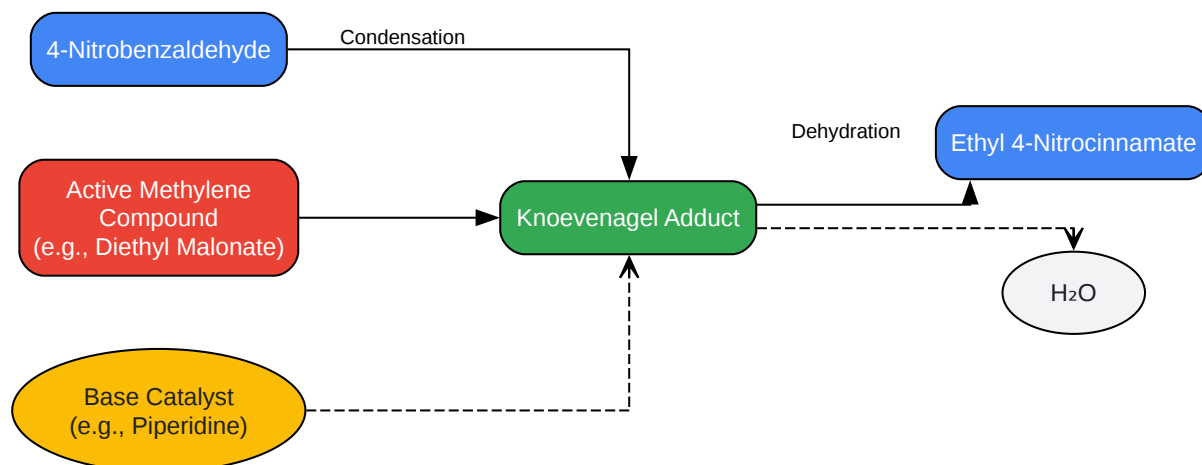
- A small amount of **ethyl 4-nitrocinnamate** (1-2 mg) is finely ground in an agate mortar and pestle.[2][3][4][5][6]
- Approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder is added to the mortar.[2][3][4][5][6]
- The sample and KBr are thoroughly mixed by gentle grinding to ensure a homogenous mixture.[3][5]
- A portion of the mixture is transferred to a pellet die.
- The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied to form a thin, transparent pellet.[3][6]

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

## Synthesis of Ethyl 4-Nitrocinnamate

A common and efficient method for the synthesis of **ethyl 4-nitrocinnamate** is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl compound.

Reaction Scheme: The synthesis of **ethyl 4-nitrocinnamate** can be achieved via the Knoevenagel condensation of 4-nitrobenzaldehyde with diethyl malonate, followed by saponification and decarboxylation, and finally esterification. A more direct route involves the reaction of 4-nitrobenzaldehyde with a Wittig or Horner-Wadsworth-Emmons reagent. The diagram below illustrates a generalized Knoevenagel condensation pathway.

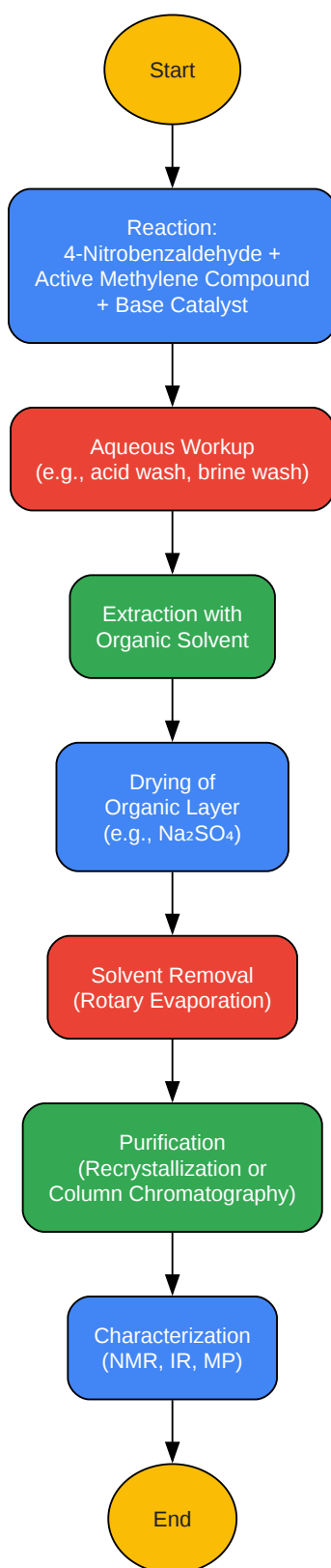


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### Knoevenagel Condensation Pathway

Experimental Workflow:

The following diagram outlines the general workflow for the synthesis and purification of **ethyl 4-nitrocinnamate**.



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### Synthesis and Purification Workflow

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